molecular formula C17H14N6OS B2560869 N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide CAS No. 2034290-53-2

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2560869
CAS No.: 2034290-53-2
M. Wt: 350.4
InChI Key: RFZWSOHOSPPQNI-UHFFFAOYSA-N
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Description

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide is a complex organic compound that features a combination of pyrazine, pyrazole, and benzothiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: Starting with a pyrazine derivative, the pyrazole ring is formed through cyclization reactions.

    Linking the Pyrazole and Benzothiazole Rings: The pyrazole ring is then linked to a benzothiazole derivative through a series of nucleophilic substitution reactions.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the reactive positions on the benzothiazole and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide
  • N-(2-(3-(quinolin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide

Uniqueness

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide is unique due to its specific combination of pyrazine, pyrazole, and benzothiazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6OS/c24-17(12-1-2-14-16(9-12)25-11-21-14)20-6-8-23-7-3-13(22-23)15-10-18-4-5-19-15/h1-5,7,9-11H,6,8H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFZWSOHOSPPQNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)NCCN3C=CC(=N3)C4=NC=CN=C4)SC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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